![molecular formula C22H15F6N3O3S2 B2467284 2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 895998-06-8](/img/structure/B2467284.png)
2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H15F6N3O3S2 and its molecular weight is 547.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand Development
Radioligand development has seen the application of similar chemical structures for imaging the translocator protein (18 kDa) using positron emission tomography (PET). The synthesis involves designing compounds with specific structural features, such as fluorine atoms, for labeling with fluorine-18, facilitating in vivo imaging. This approach is crucial for studying various biological and pathological processes in real-time (Dollé et al., 2008).
Antioxidant Activity
Compounds with structural similarities have been synthesized and evaluated for their antioxidant properties. The synthesis process typically involves multi-step reactions, including condensation and refluxing, to produce compounds that are then tested for their ability to scavenge free radicals. This research is significant for identifying new antioxidants that could potentially be used to mitigate oxidative stress-related diseases (Dhakhda et al., 2021).
Antitumor Activity
The evaluation of antitumor activity of chemical compounds with thieno[3,2-d]pyrimidine structures has been a significant area of research. Novel derivatives are synthesized and tested against various cancer cell lines to assess their potential as anticancer agents. This line of research contributes to the development of new therapeutic options for cancer treatment (Hafez & El-Gazzar, 2017).
Cytotoxic Activity
Research into cytotoxic activity involves designing and synthesizing compounds that can inhibit the growth of cancer cells. Studies focus on attaching different groups to the core structure and testing these compounds on various cancer cell lines to find new anticancer agents. Such research is critical for expanding the arsenal of drugs available for cancer therapy (Al-Sanea et al., 2020).
Antibacterial and Antifungal Activity
The synthesis of novel heterocyclic compounds based on similar structural frameworks has also been explored for their antimicrobial potential. Through various synthetic routes, compounds are prepared and screened for their activity against a range of bacterial and fungal pathogens. This research is vital for the discovery of new antimicrobial agents to combat resistant strains of microorganisms (Kerru et al., 2019).
Eigenschaften
IUPAC Name |
2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F6N3O3S2/c23-21(24,25)12-2-1-3-14(10-12)31-19(33)18-16(8-9-35-18)30-20(31)36-11-17(32)29-13-4-6-15(7-5-13)34-22(26,27)28/h1-7,10H,8-9,11H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRGNFSYSQVFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F6N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)
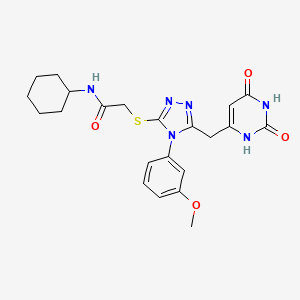
![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2467205.png)
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2467207.png)
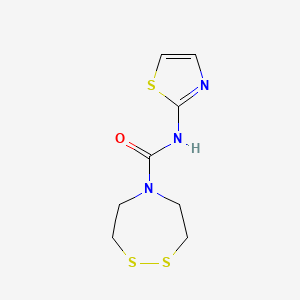
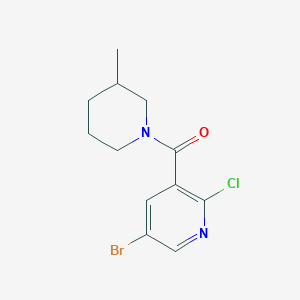
![4-propan-2-yloxy-N-[3-[(4-propan-2-yloxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2467214.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2467215.png)
![2-((difluoromethyl)sulfonyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2467216.png)
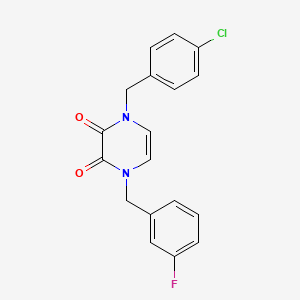

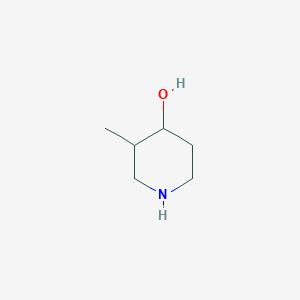
![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2467222.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2467223.png)